2,2,2-Trifluoro-1-(3-propoxyphenyl)ethanol
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Overview
Description
Benzenemethanol, 3-propoxy-a-(trifluoromethyl)- is an organic compound with the molecular formula C11H13F3O2 It is characterized by the presence of a trifluoromethyl group, a propoxy group, and a benzenemethanol core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base . The propoxy group can be introduced via nucleophilic substitution reactions using propyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 3-propoxy-a-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanol, 3-propoxy-a-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 3-propoxy-a-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the propoxy group can influence its binding affinity to specific targets. These interactions can modulate various biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 3-(trifluoromethyl)-: Lacks the propoxy group, resulting in different chemical properties and reactivity.
Benzenemethanol, 3-propoxy-: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
Benzenemethanol, 3-(methyl)-: Substituted with a methyl group instead of a trifluoromethyl group, leading to different biological and chemical properties.
Uniqueness
Benzenemethanol, 3-propoxy-a-(trifluoromethyl)- is unique due to the presence of both the trifluoromethyl and propoxy groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, while the propoxy group provides additional functional versatility .
Properties
Molecular Formula |
C11H13F3O2 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-propoxyphenyl)ethanol |
InChI |
InChI=1S/C11H13F3O2/c1-2-6-16-9-5-3-4-8(7-9)10(15)11(12,13)14/h3-5,7,10,15H,2,6H2,1H3 |
InChI Key |
ZIAAMSOWYBDBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
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